3,5,6-Trichlorooctafluorohexanoic acid

Description

Contextualization of 3,5,6-Trichlorooctafluorohexanoic Acid within the Broader PFAS Landscape

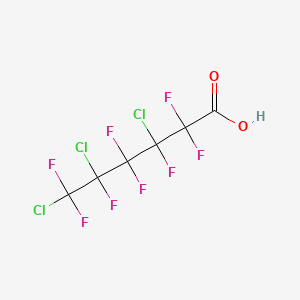

This compound is a specific example of a chlorinated perfluoroalkyl substance. Its structure consists of a six-carbon hexanoic acid backbone where, in addition to eight fluorine atoms, three chlorine atoms are present at the 3rd, 5th, and 6th carbon positions. This unique combination of halogens places it within the complex and ever-expanding landscape of PFAS compounds. Its formal IUPAC name is 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid. nih.gov

The presence of both chlorine and fluorine atoms on the carbon chain distinguishes it from more commonly studied PFAS like Perfluorooctanoic acid (PFOA), which is fully fluorinated. This structural difference is significant as it can influence the compound's reactivity, environmental fate, and potential interactions within biological systems.

Significance of Chlorinated and Fluorinated Organic Acids in Environmental Chemistry Research

The study of chlorinated and fluorinated organic acids is of considerable importance in environmental chemistry. The introduction of chlorine atoms alongside fluorine can create compounds with different environmental behaviors compared to their purely fluorinated counterparts. Research into the environmental fate of other chlorinated PFAS, such as chloroperfluoropolyether carboxylates (Cl-PFPECAs), has shown that these compounds can be transported through the atmosphere and accumulate in soil and vegetation. acs.org

The investigation of such compounds is crucial for understanding the full scope of PFAS contamination and for developing analytical methods to detect these emerging contaminants in various environmental matrices. While specific research on the environmental occurrence and detailed behavior of this compound is not widely available in published literature, the study of analogous compounds provides a framework for its potential environmental significance. The persistence and mobility of PFAS in general underscore the need for continued research into all members of this extensive chemical family. chemicalbook.com

Chemical Identity and Properties

The fundamental characteristics of this compound are defined by its chemical structure and physical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid nih.gov |

| CAS Number | 2106-54-9 chemnet.com |

| Molecular Formula | C₆HCl₃F₈O₂ chemnet.com |

| Molecular Weight | 363.42 g/mol chemicalbook.com |

| Synonyms | 3,5,6-Trichloroperfluorohexanoic acid, Perfluoro-3,5,6-trichlorohexanoic acid nih.gov |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Boiling Point | 219.2 °C at 760 mmHg chemnet.com |

| Density | 1.815 g/cm³ chemnet.com |

| Flash Point | 86.4 °C chemnet.com |

| Vapor Pressure | 0.0456 mmHg at 25°C chemnet.com |

| Refractive Index | 1.386 chemnet.com |

Structure

3D Structure

Properties

IUPAC Name |

3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl3F8O2/c7-3(12,2(10,11)1(18)19)5(14,15)4(8,13)6(9,16)17/h(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRGSWRBGXZQLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl3F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880176 | |

| Record name | 3,5,6-Trichloroperfluorohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2106-54-9 | |

| Record name | 3,5,6-Trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002106549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,6-Trichloroperfluorohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,6-Trichloroperfluorohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5,6-TRICHLORO-2,2,3,4,4,5,6,6-OCTAFLUOROHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/984FX617ZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Modifications of 3,5,6 Trichlorooctafluorohexanoic Acid

Established Synthetic Pathways for 3,5,6-Trichlorooctafluorohexanoic Acid and its Salts

Detailed and specific established synthetic pathways for this compound are not extensively documented in publicly available scientific literature. However, the synthesis of polychlorinated and perfluorinated carboxylic acids can be approached through several general methodologies known in organofluorine chemistry. These methods provide a theoretical framework for the potential synthesis of the target compound.

The synthesis of complex halogenated alkanoic acids often involves multi-step processes, including telomerization, electrochemical fluorination, and the use of specific fluorinated building blocks. wikipedia.orgresearchgate.net

One plausible approach to synthesizing this compound could involve the controlled chlorination of a partially fluorinated hexanoic acid precursor. The challenge in such a synthesis lies in achieving the specific regioselectivity required to place the chlorine atoms at the 3, 5, and 6 positions.

Telomerization: This process involves the reaction of a "telogen" (a molecule that provides the end groups) with a "taxogen" (a molecule that undergoes polymerization). For fluorinated compounds, this could involve reacting a perfluoroalkyl iodide with an alkene like tetrafluoroethylene (B6358150) (TFE). researchgate.net To introduce chlorine atoms, a chlorinated precursor could potentially be used, or chlorination could be performed as a subsequent step.

Electrochemical Fluorination (ECF): ECF is a key industrial method for producing perfluorinated compounds. fluorine1.ruacs.org This process involves the electrolysis of an organic compound in anhydrous hydrogen fluoride. While highly effective for perfluorination, controlling the process to retain specific chlorine atoms at desired positions on a carbon chain is a significant challenge. It is known that in the ECF of chlorine-containing compounds, a large portion of the chlorine can be retained in the structure. fluorine1.ru

Halogenation of Carboxylic Acids: General methods for the halogenation of carboxylic acids exist, such as the Hell-Volhard-Zelinski (HVZ) reaction for α-bromination. chemistrysteps.com However, achieving chlorination at specific non-α positions on a fluorinated aliphatic chain would require specialized reagents and reaction conditions that are not standard.

Potential Precursor Compounds:

| Precursor Type | General Structure | Potential Relevance to Synthesis |

| Partially Fluorinated Hexanoic Acids | C₆HₓFᵧO₂ | Could undergo selective chlorination. |

| Chlorinated Fluoroalkenes | C₆ClₓFᵧ | Could be oxidized to the corresponding carboxylic acid. |

| Fluorinated Building Blocks | e.g., CF₃X, C₂F₅I | Can be used to construct the carbon backbone with subsequent functionalization. wikipedia.org |

The isolation and purification of halogenated carboxylic acids from a reaction mixture typically involve several standard laboratory techniques. Given the acidic nature of the target compound, extraction and chromatographic methods are likely to be employed.

Following a synthesis, the reaction mixture would likely be subjected to an aqueous workup. The acidic product could be extracted into an organic solvent from an acidified aqueous solution. Further purification could be achieved through the following methods:

Distillation: For volatile compounds, fractional distillation under reduced pressure can be effective. google.com

Crystallization: If the compound is a solid at room temperature, crystallization from a suitable solvent system can be a powerful purification technique.

Chromatography:

Gas Chromatography (GC): For analytical separation and identification, derivatization to more volatile esters is often necessary. nih.gov

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a common method for the analysis and purification of less volatile organic acids. researchgate.net

Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and concentration prior to analysis. google.com

Derivatization Reactions and Analogue Synthesis for Research Purposes

The derivatization of carboxylic acids is a common practice for several reasons, including enhancing their volatility for GC analysis, improving their chromatographic separation, and for the synthesis of analogues with modified properties for research. nih.govnih.gov

Common Derivatization Reactions for Carboxylic Acids:

| Reaction Type | Reagent(s) | Product | Purpose |

| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol) with acid catalyst | Ester | Increased volatility for GC analysis. nih.gov |

| Amidation | Amine with coupling agent | Amide | Synthesis of analogues, modification of biological activity. |

| Silylation | Silylating agent (e.g., TMS) | Silyl Ester | Increased volatility for GC analysis. |

| Reduction | Reducing agent (e.g., LiAlH₄) | Alcohol | Synthesis of alcohol analogues. |

The synthesis of analogues of this compound could be of interest for structure-activity relationship studies. For instance, modifying the position or number of chlorine atoms, or replacing them with other functional groups, could provide insights into the chemical and physical properties of this class of compounds. The synthesis of monofluorinated analogues of polychlorinated biphenyls (PCBs) has been reported using methods like the Suzuki-coupling, which highlights a potential strategy for creating structural analogues of halogenated compounds. nih.gov Similarly, monofluorinated analogues of lysophosphatidic acid have been synthesized to create non-hydrolyzable ligands for biological studies. nih.gov

Industrial and Laboratory Preparative Considerations for this compound

The considerations for preparing this compound on an industrial versus a laboratory scale would differ significantly in terms of equipment, safety protocols, and cost-effectiveness.

Laboratory Scale Preparation:

On a laboratory scale, the focus would be on the precise synthesis and purification of a relatively small amount of the compound for research and analysis.

Equipment: Standard laboratory glassware, such as round-bottom flasks, condensers, and separation funnels, would be utilized. For purification, chromatographic systems like flash chromatography or preparative HPLC might be employed.

Reagents: High-purity reagents would be used to ensure the desired product is obtained with minimal side reactions.

Safety: Handling of potentially corrosive and toxic reagents, such as strong acids and halogenating agents, would require the use of personal protective equipment (PPE) and a fume hood.

Process Control: Reactions would be carefully monitored for temperature, pressure, and reaction time to control the outcome.

Industrial Scale Production:

Industrial production would prioritize efficiency, cost, and safety on a much larger scale.

Reactors: Large, specialized chemical reactors made of corrosion-resistant materials would be necessary.

Process Automation: The process would likely be automated to ensure consistency and minimize human error.

Raw Material Sourcing: Cost-effective sourcing of large quantities of precursor materials would be a critical factor.

Waste Management: The disposal and potential recycling of byproducts and waste streams would be a major consideration.

Regulatory Compliance: Production would need to adhere to strict environmental and safety regulations.

Given the lack of specific documented industrial synthesis of this compound, any large-scale production would likely be for specialized applications and would require significant process development and optimization. General methods for the industrial production of fluorocarboxylic acids include processes that start from fluoronitroaliphatic compounds. google.com

Analytical Methodologies for the Detection and Quantification of 3,5,6 Trichlorooctafluorohexanoic Acid

Sample Collection and Preparation Techniques Across Environmental Matrices

The initial and one of the most critical stages in the analysis of 3,5,6-Trichlorooctafluorohexanoic acid from environmental samples is the collection and preparation of the specimen. The goal of sample preparation is to extract the analyte from the complex sample matrix, concentrate it, and remove interfering substances that could compromise the subsequent analysis.

For aqueous samples such as surface water, groundwater, and wastewater, solid-phase extraction (SPE) is a widely adopted and effective technique. epa.govitrcweb.orgyoutube.com Weak anion exchange (WAX) SPE cartridges are particularly effective for the extraction of per- and polyfluoroalkyl substances (PFAS), including halogenated carboxylic acids. youtube.comnih.gov The WAX sorbent typically contains a positively charged functional group that retains the negatively charged carboxylate group of the acid. The extraction process generally involves conditioning the cartridge, loading the water sample, washing away interferences, and finally eluting the analyte with a suitable solvent, often a methanolic solution containing a small amount of ammonium (B1175870) hydroxide (B78521). nih.gov

For solid matrices like soil and sediment, the extraction process is more complex. A common approach involves an initial extraction with an organic solvent, such as methanol (B129727) or acetonitrile, sometimes with the addition of a base like sodium hydroxide to ensure the deprotonation of the acidic analyte and enhance its solubility in the extraction solvent. libretexts.org Following the initial liquid extraction, the resulting extract is often subjected to a clean-up step using SPE, similar to the procedure for water samples, to remove co-extracted matrix components. nih.gov

A summary of typical SPE conditions for halogenated carboxylic acids in water is presented in Table 1.

| Parameter | Condition | Reference |

| SPE Sorbent | Weak Anion Exchange (WAX) | youtube.comnih.gov |

| Cartridge Conditioning | 6 mL of 0.1% NH4OH in Methanol, followed by 6 mL Methanol, and 6 mL deionized water | nih.gov |

| Sample Loading Rate | 100–150 mL h−1 | nih.gov |

| Elution Solvent | Methanolic solution with 0.1% Ammonium Hydroxide | nih.gov |

Chromatographic Separation Strategies for this compound

Chromatography is the core separation technique in the analysis of this compound, allowing it to be isolated from other compounds in the sample extract before detection. Both liquid and gas chromatography have been successfully applied to the analysis of similar halogenated carboxylic acids.

Liquid Chromatography Applications

Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most common and powerful technique for the analysis of perfluorinated and halogenated carboxylic acids. nih.govsigmaaldrich.com Reversed-phase high-performance liquid chromatography (HPLC) is the predominant separation mode.

C18 columns, which have a non-polar stationary phase, are widely used for the separation of these compounds. sigmaaldrich.comhalocolumns.com To enhance retention and improve peak shape, especially for shorter-chain compounds, mobile phases typically consist of a mixture of water and an organic solvent like methanol or acetonitrile, with the addition of a buffer such as ammonium acetate (B1210297) or ammonium formate. halocolumns.comrestek.com The use of a positively charged surface on the stationary phase has also been shown to improve the retention of short-chain PFAS. halocolumns.com

A representative set of LC-MS/MS parameters for the analysis of C6 perfluoroalkyl carboxylic acids is provided in Table 2.

| Parameter | Condition | Reference |

| Analytical Column | C18 reversed-phase (e.g., 2.1 x 150 mm, 3 µm particle size) | dtic.mil |

| Mobile Phase A | 20mM ammonium acetate in water | dtic.mil |

| Mobile Phase B | LC-MS grade methanol | dtic.mil |

| Flow Rate | 0.300 mL min-1 | dtic.mil |

| Injection Volume | 50 µL | dtic.mil |

| Column Temperature | 40°C | dtic.mil |

Gas Chromatography Applications

Gas chromatography (GC) can also be utilized for the analysis of this compound, but it necessitates a crucial derivatization step. nih.gov Carboxylic acids are generally too polar and not sufficiently volatile for direct GC analysis. Derivatization converts the polar carboxyl group into a less polar and more volatile ester or amide, making the compound suitable for GC separation.

Common derivatization approaches for carboxylic acids include esterification and amidation. nih.gov Esterification can be achieved using various alcohols in the presence of an acid catalyst. nih.gov However, for some short-chain perfluorinated carboxylic acids, amidation has been shown to be more effective. nih.gov One successful method involves the use of 2,4-difluoroaniline (B146603) (DFA) and N,N′-dicyclohexylcarbodiimide (DCC) to form anilide derivatives. nih.gov Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another common derivatization technique for acidic compounds.

A typical GC-MS setup for derivatized short-chain carboxylic acids would employ a non-polar or semi-polar capillary column, such as a 5% diphenyl-95% dimethylpolysiloxane column. usherbrooke.ca The temperature program would be optimized to achieve good separation of the derivatized analytes. Table 3 outlines representative GC-MS parameters for the analysis of derivatized short-chain carboxylic acids.

| Parameter | Condition | Reference |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | usherbrooke.ca |

| Carrier Gas | Helium at 1 mL min-1 | usherbrooke.ca |

| Injector Temperature | 250 °C | usherbrooke.ca |

| Temperature Program | 40°C (2 min hold), then ramp to 120°C at 15°C/min, then to 290°C at 35°C/min (0.5 min hold) | usherbrooke.ca |

| Injection Volume | 1 µL (split ratio 50:1) | usherbrooke.ca |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | usherbrooke.ca |

Mass Spectrometric Detection and Identification of this compound

Mass spectrometry (MS) is the definitive detection technique for the identification and quantification of this compound due to its high sensitivity and selectivity. Both high-resolution mass spectrometry and tandem mass spectrometry are employed.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. This is particularly useful for identifying unknown compounds and for confirming the identity of target analytes with a high degree of confidence. For halogenated compounds, the characteristic isotopic patterns of chlorine and bromine can be resolved and utilized for identification. HRMS, often coupled with GC, has been successfully used for the analysis of various halogenated flame retardants and other persistent organic pollutants.

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry, or MS/MS, is the most widely used technique for the quantification of trace levels of halogenated carboxylic acids. nih.govsigmaaldrich.com In MS/MS, a precursor ion (typically the deprotonated molecule [M-H]⁻ for carboxylic acids in negative ion mode) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity by filtering out background noise.

For perfluoroalkyl carboxylic acids, a common fragmentation pathway involves the initial loss of carbon dioxide (CO₂) from the deprotonated molecule to form a perfluoroalkyl anion. nih.gov This anion can then undergo further fragmentation. nih.gov The presence of chlorine atoms in this compound would lead to a characteristic isotopic signature in both the precursor and product ions, aiding in its identification.

Table 4 presents hypothetical yet representative MS/MS parameters for the analysis of this compound, based on the analysis of similar C6 perfluoroalkyl carboxylic acids.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) - Product 1 | Collision Energy (eV) - Product 2 |

| This compound | 361.9 | 317.9 ([M-CO2]⁻) | Fragment of C5HCl3F8⁻ | ~10-15 | ~20-30 |

| Perfluorohexanoic acid (PFHxA) - for comparison | 313.0 | 269.0 | 119.0 | 10 | 15 |

Note: The m/z values and collision energies for this compound are predictive and would require experimental determination. The values for PFHxA are representative of published methods.

Advanced Spectroscopic Methods for Structural Elucidation (beyond basic identification)

While routine analysis of this compound is often accomplished by chromatographic techniques coupled with mass spectrometry for detection and quantification, the definitive elucidation of its structure requires more advanced spectroscopic methods. These techniques provide detailed information about the molecular framework and the specific arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of fluorinated organic compounds. For this compound, both ¹⁹F and ¹³C NMR would provide critical data.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and offers a wide chemical shift range, which allows for the differentiation of fluorine atoms in various chemical environments. huji.ac.il In the case of this compound, the ¹⁹F NMR spectrum would be expected to show distinct signals for the fluorine atoms on the different carbons of the hexanoic acid chain. The chemical shifts and coupling constants (J-coupling) between neighboring fluorine atoms would provide information about the connectivity of the fluorinated carbons. For instance, the presence of chlorine atoms on carbons 3, 5, and 6 would significantly influence the chemical shifts of the adjacent fluorine atoms compared to a fully fluorinated chain. nih.gov Studies on other perfluorinated carboxylic acids (PFCAs) have shown that ¹⁹F NMR can reveal details about molecular geometry, such as helical twisting of the carbon chain, which can be influenced by chain length and substitution. researchgate.netscite.ai

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon backbone of the molecule. libretexts.org The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it. libretexts.orglibretexts.org In this compound, the carbons bonded to chlorine, fluorine, and the carboxylic acid group would each exhibit characteristic chemical shifts. Carbons bonded to the highly electronegative fluorine atoms would be shifted significantly downfield. libretexts.org The presence of chlorine also induces a downfield shift, and its effect on the ¹³C NMR spectrum is a known phenomenon in halogenated compounds. rsc.orgacs.org The carbonyl carbon of the carboxylic acid group would appear at the lowest field (highest ppm value). compoundchem.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is crucial for determining the elemental composition of this compound and for confirming its structure through fragmentation analysis.

Accurate Mass Measurement: HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. For this compound (C₆HCl₃F₈O₂), the expected exact mass of the deprotonated molecule [M-H]⁻ would be calculated and compared to the measured mass.

Fragmentation Pattern Analysis: In tandem mass spectrometry (MS/MS), the precursor ion is fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a fingerprint of the molecule's structure. For perfluoroalkyl carboxylic acids, a common fragmentation pathway involves the loss of CO₂ from the deprotonated molecule. nih.govnih.gov The presence of chlorine atoms in this compound would lead to a characteristic isotopic pattern in the mass spectrum, as chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. chemguide.co.uk This isotopic signature would be evident in the molecular ion and in any chlorine-containing fragment ions, aiding in the confirmation of the number of chlorine atoms in the molecule. chemguide.co.uk Studies on the degradation of this specific compound have utilized high-resolution mass spectrometry to identify transformation products, underscoring its utility in structural analysis. digitellinc.comchemrxiv.org

Quality Assurance and Quality Control Protocols in this compound Analysis

Rigorous quality assurance (QA) and quality control (QC) protocols are imperative for generating reliable and defensible data in the analysis of this compound, as is the case for per- and polyfluoroalkyl substances (PFAS) in general. The low detection limits often required and the potential for sample contamination necessitate a stringent quality system.

The principles of QA/QC in analytical chemistry involve a set of procedures to ensure that the measurement process is in a state of statistical control and that the final results meet the data quality objectives of a given project.

Key QA/QC Components:

A comprehensive QA/QC program for the analysis of this compound would include the following components:

Method Validation: Before implementation, the analytical method must be validated to ensure it is fit for its intended purpose. Key validation parameters are outlined in the table below.

Quality Control Samples: A variety of QC samples are analyzed alongside field samples to monitor the performance of the analytical method. These are essential for identifying and quantifying potential contamination and matrix effects.

Standard Operating Procedures (SOPs): All procedures, from sample collection to data analysis, should be thoroughly documented in SOPs to ensure consistency. acs.org

Analyst Training and Proficiency: Analysts must be properly trained in the specific methods and demonstrate proficiency through the successful analysis of performance evaluation samples. digitellinc.com

Data Review and Validation: A systematic process for reviewing and validating the analytical data is necessary to ensure that all QA/QC criteria have been met and that the data are of acceptable quality. acs.org

Interactive Data Table: Key Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Coefficient of determination (r²) > 0.99 |

| Accuracy | The closeness of the measured value to the true value, often assessed using certified reference materials or spiked samples. | Typically 70-130% recovery for spiked samples. |

| Precision | The degree of agreement among independent measurements under stipulated conditions, expressed as relative standard deviation (RSD). | RSD < 20-30% for replicate measurements. |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably distinguished from background noise. | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1; must be below relevant action levels. |

| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference at the retention time of the analyte. |

Interactive Data Table: Types and Frequencies of Quality Control Samples

| QC Sample Type | Purpose | Typical Frequency |

| Method Blank (MB) | To assess contamination introduced during sample preparation and analysis in the laboratory. | One per analytical batch (e.g., every 20 samples). |

| Field Reagent Blank (FRB) | To assess contamination introduced during sample collection, transport, and storage. | One per sampling event or site. |

| Laboratory Control Sample (LCS) | To monitor the accuracy and precision of the analytical method by analyzing a clean matrix spiked with a known amount of the analyte. | One per analytical batch. |

| Matrix Spike (MS) | To assess the effect of the sample matrix on the analytical method's accuracy. A field sample is spiked with a known amount of analyte. | One per analytical batch or per 20 samples. |

| Matrix Spike Duplicate (MSD) | A second spiked aliquot of the same field sample to assess the precision of the method in the sample matrix. | One per analytical batch or per 20 samples. |

| Field Duplicate | Two independent samples collected from the same location at the same time to assess the precision of the entire sampling and analysis process. | One per 10-20 field samples. |

These QA/QC measures, when implemented within a robust quality system, ensure that the data generated for this compound are of known and documented quality, suitable for their intended use in research and environmental monitoring.

Environmental Occurrence and Distribution of 3,5,6 Trichlorooctafluorohexanoic Acid

Identification of Potential Sources and Pathways of Environmental Introduction

Due to the lack of information on the production, commercial use, and disposal of 3,5,6-Trichlorooctafluorohexanoic acid, it is not possible to identify its specific sources or pathways into the environment. chemicalbook.com In general, synthetic chemical compounds can enter the environment through industrial emissions, wastewater discharges, and the use and disposal of commercial products. However, without specific data, these remain hypothetical pathways for this compound.

Spatiotemporal Trends in Environmental Concentrations of this compound

Given the absence of any reported environmental concentrations, there is no data to analyze for spatial or temporal trends. Establishing such trends would require long-term monitoring programs across various geographic locations, which have not been documented for this compound.

Note on Data Tables: The user's request for interactive data tables could not be fulfilled as no quantitative data on the environmental occurrence or distribution of this compound was found in the public domain.

Environmental Fate and Transformation Pathways of 3,5,6 Trichlorooctafluorohexanoic Acid

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For halogenated compounds like 3,5,6-Trichlorooctafluorohexanoic acid, these processes can include the action of light (photolysis), ionizing radiation (radiolysis), water (hydrolysis), and various chemical reduction and oxidation reactions.

Photolytic and Radiolytic Transformation Mechanisms

Direct photolysis of perfluoroalkyl carboxylic acids (PFCAs) in aqueous environments is generally considered to be a very slow process due to the strength of the carbon-fluorine (C-F) bond. However, the presence of chlorine atoms on the carbon chain of this compound could potentially increase its susceptibility to photolytic degradation compared to its fully fluorinated counterparts. The carbon-chlorine (C-Cl) bond is generally weaker than the C-F bond and more susceptible to cleavage by ultraviolet (UV) radiation.

While no direct studies on the photolytic or radiolytic transformation of this compound were identified, research on a different trichlorinated compound, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), has shown that it undergoes rapid photolysis upon UV irradiation, leading to the release of chloride ions and the formation of various degradation products. researchgate.net This suggests that the C-Cl bonds in this compound could be a primary target for photolytic degradation. Radiolytic processes, which involve highly reactive species generated by ionizing radiation, could also potentially lead to the degradation of this compound, although specific research is lacking.

Hydrolytic Stability and Reaction Kinetics

The hydrolytic stability of a compound refers to its resistance to reaction with water. Perfluoroalkyl substances are known for their high chemical stability, and this generally includes resistance to hydrolysis under typical environmental pH conditions. The strong C-F bonds are not susceptible to cleavage by water. While the C-Cl bonds are more reactive, they are still generally stable to hydrolysis under ambient conditions.

No specific data on the hydrolytic stability or reaction kinetics of this compound have been reported. However, studies on the hydrolysis of other halogenated compounds suggest that the rate of hydrolysis is significantly influenced by factors such as pH and the presence of catalysts. For instance, the hydrolysis of some acid chlorides can be self-limiting due to changes in pH during the reaction. researchgate.net Without experimental data, it is presumed that this compound is likely to be hydrolytically stable under typical environmental conditions, but this remains to be experimentally verified.

Chemical Reduction and Oxidation Pathways (e.g., nZVI treatments, UV/sulfite)

Advanced reduction processes (ARPs) and advanced oxidation processes (AOPs) are being investigated for the treatment of persistent halogenated organic pollutants.

Nano-Zerovalent Iron (nZVI) Treatments: Nano-zerovalent iron is a strong reducing agent that has been shown to be effective in the dehalogenation of various chlorinated organic compounds. The primary mechanism involves the transfer of electrons from the iron surface to the halogenated compound, leading to the cleavage of the carbon-halogen bond. For chlorinated compounds, this process is known as reductive dechlorination. While some studies have shown that nZVI can degrade some perfluorinated compounds, the process is often slow. nih.gov The presence of chlorine atoms in this compound could make it more amenable to degradation by nZVI compared to fully fluorinated PFCAs. The dechlorination process could potentially be a precursor to the subsequent, slower defluorination. nih.gov The effectiveness of nZVI can be enhanced by coupling it with other processes or by modifying the nZVI surface. For example, sulfidated nZVI has shown enhanced reactivity and selectivity. nih.gov

UV/Sulfite (B76179) Treatments: The UV/sulfite process is an advanced reduction process that generates hydrated electrons (e⁻aq), which are powerful reducing agents. These hydrated electrons can effectively degrade a variety of per- and polyfluoroalkyl substances (PFAS). researchgate.netmdpi.com Studies on perfluorooctanoic acid (PFOA) have demonstrated that the UV/sulfite system can achieve high levels of degradation and defluorination. researchgate.netmdpi.com The reaction proceeds through the reductive cleavage of C-F bonds, often leading to the formation of shorter-chain PFCAs and other byproducts. researchgate.net It is plausible that this compound would also be susceptible to degradation by the UV/sulfite process, with the potential for both dechlorination and defluorination to occur. The efficiency of this process is typically dependent on factors such as pH, sulfite concentration, and the presence of other water constituents. researchgate.netmdpi.com

Table 1: Inferred Abiotic Degradation Pathways for this compound Based on Related Compounds

| Degradation Process | Potential Mechanism | Key Reactants/Conditions | Expected Outcome | Reference Compound(s) | Citation |

|---|---|---|---|---|---|

| Photolysis | Cleavage of C-Cl bonds by UV radiation | UV light | Dechlorination, formation of degradation products | 3,5,6-trichloro-2-pyridinol | researchgate.net |

| nZVI Treatment | Reductive dechlorination and defluorination | Fe(0) nanoparticles | Cleavage of C-Cl and C-F bonds | Chlorinated ethenes, PFOA | nih.govnih.gov |

| UV/Sulfite Treatment | Reductive degradation by hydrated electrons | UV light, sulfite ions | Dechlorination and defluorination, chain shortening | Perfluorooctanoic acid (PFOA) | researchgate.netmdpi.com |

Biotic Transformation Mechanisms

Biotic transformation involves the degradation of chemical compounds by living organisms, primarily microorganisms and plants.

Microbial Degradation and Biotransformation Products

The microbial degradation of highly halogenated compounds is often challenging due to their toxicity and the stability of the carbon-halogen bonds. While there is no specific research on the microbial degradation of this compound, studies on other chlorinated compounds can provide some insights.

Research on the microbial degradation of 3,5,6-trichloro-2-pyridinol (TCP) has identified several bacterial and fungal strains capable of metabolizing this compound. researchgate.netnih.govnih.govnih.govoulu.fimedcraveonline.comnih.govmedcraveonline.com For example, strains of Pseudomonas, Ralstonia, and Cladosporium have been shown to degrade TCP, often utilizing it as a carbon source. researchgate.netnih.govmedcraveonline.commedcraveonline.com The degradation pathways for TCP typically involve reductive dechlorination, where chlorine atoms are removed from the aromatic ring, followed by ring cleavage. researchgate.netoulu.fi

It is important to note that the chemical structure of this compound is significantly different from that of TCP (a hexanoic acid versus a pyridinol). Therefore, the specific microbial strains and enzymatic pathways involved in the degradation of TCP may not be relevant to the degradation of this compound. However, the general principle of microbial dechlorination could potentially apply. Microorganisms capable of degrading chlorinated alkanes or chloro-fatty acids might be able to transform this compound, although the presence of extensive fluorination would likely inhibit this process. Biotransformation of perfluoroalkyl acid precursors has been observed in various environmental systems, often leading to the formation of shorter-chain perfluoroalkyl acids. nih.gov

Table 2: Microbial Degradation of the Structurally Dissimilar Compound 3,5,6-trichloro-2-pyridinol (TCP)

| Microorganism | Degradation Conditions | Observed Transformation | Biotransformation Products | Citation |

|---|---|---|---|---|

| Pseudomonas sp. strain ATCC 700113 | Aerobic, as sole carbon source | Mineralization to CO2 and chloride | Unidentified polar metabolites | researchgate.net |

| Ralstonia sp. strain T6 | Aerobic | Degradation via monooxygenase activity | 3,6-dihydroxypyridine-2,5-dione | nih.gov |

| Cladosporium cladosporioides Hu-01 | Aerobic, pH 6.5, 26.8°C | Complete metabolism | Transient accumulation of TCP, no persistent metabolites detected | medcraveonline.commedcraveonline.com |

| Microbial consortium from dryland soil | Anaerobic | Reductive and hydrolytic dechlorination | Chloride ions, CO2 | researchgate.netnih.gov |

Plant Uptake and Metabolism

The uptake and metabolism of per- and polyfluoroalkyl substances (PFAS) by plants, a process known as phytoremediation, is an area of active research. nih.gov While there are no studies specifically investigating the uptake of this compound by plants, general trends observed for other PFAS can provide some indication of its potential behavior.

The uptake of PFAS by plants is influenced by several factors, including the chain length of the compound, the type of functional group, and the plant species. Shorter-chain PFAS are generally more mobile and have a higher potential for uptake by plants from soil and water compared to longer-chain compounds. The uptake of PFAS into plants is thought to occur primarily through the roots via the transpiration stream.

Once inside the plant, some PFAS can be translocated to the shoots and leaves. There is limited evidence for the metabolism or degradation of highly persistent PFAS within plant tissues. However, some studies have shown that certain plants can transform some types of PFAS. Given the high degree of halogenation of this compound, it is likely to be persistent within plant tissues if taken up. The presence of chlorine atoms might offer sites for metabolic attack, but this has not been demonstrated.

Table 3: General Findings on Plant Uptake of Per- and Polyfluoroalkyl Substances (PFAS)

| Plant Type | PFAS Compound(s) Studied | Key Findings | Citation |

|---|---|---|---|

| Various crops (e.g., maize, lettuce, tomato) | Various PFCAs and PFSAs | Uptake and accumulation observed, with bioconcentration factors varying by plant part and PFAS chain length. | |

| Wetland plants | General PFAS | Investigation into uptake from contaminated water sources is ongoing. | nih.gov |

| Agricultural crops | Trifluoroacetic acid (TFA) | Plant uptake is a major dissipation pathway from soil. |

Formation of Transformation Products and Metabolites

Sorption and Desorption Dynamics in Geochemical Systems

The sorption and desorption behavior of this compound in soils and sediments dictates its mobility and bioavailability. While direct experimental data for this specific compound is limited, the dynamics can be inferred from studies on analogous per- and polyfluoroalkyl substances (PFAS).

Sorption of anionic PFAS to environmental matrices is a complex process influenced by multiple factors. For perfluoroalkyl acids (PFAAs), sorption affinity generally increases with the length of the perfluorocarbon chain due to enhanced hydrophobic interactions. nih.govresearchgate.net The organic carbon content of soil and sediment is a primary determinant of sorption for many hydrophobic organic compounds, and a similar correlation is often observed for PFAAs. researchgate.netcabidigitallibrary.org

However, electrostatic interactions also play a crucial role. As an acid, the charge of this compound is pH-dependent. At typical environmental pH values, it is expected to exist as an anion, leading to electrostatic repulsion from negatively charged soil surfaces. This generally limits sorption. Conversely, the presence of polyvalent cations (e.g., Ca²⁺, Al³⁺) can mediate sorption by forming bridges between the negatively charged carboxylate group and negatively charged soil surfaces. nih.gov The nature of the soil or sediment components, such as the presence of black carbon or specific clay minerals, can also significantly influence sorption, sometimes leading to stronger binding than predicted by organic carbon content alone. nih.gov

Desorption processes for PFAS can exhibit hysteresis, meaning the compound is more strongly retained by the solid phase than predicted from sorption data alone. This indicates that a fraction of the sorbed compound may become resistant to mobilization, affecting its long-term fate and availability. researchgate.net

Table 1: Key Factors Influencing the Sorption of Perfluoroalkyl Acids (PFAAs) in Geochemical Systems

| Factor | Influence on Sorption | Scientific Rationale |

| Perfluorocarbon Chain Length | Sorption generally increases with chain length. | Enhanced hydrophobic interactions between the fluorinated chain and soil organic matter. nih.govresearchgate.net |

| Soil/Sediment Organic Carbon (OC) | Higher OC content typically leads to stronger sorption. | Organic matter provides a primary partitioning medium for hydrophobic compounds. researchgate.netcabidigitallibrary.org |

| pH | Sorption tends to decrease as pH increases. | At higher pH, both the PFAA and soil surfaces are more negatively charged, leading to electrostatic repulsion. nih.gov |

| Cation Composition | Presence of divalent and trivalent cations (e.g., Ca²⁺, Al³⁺) can increase sorption. | Cations can act as bridges between the negatively charged PFAA and negatively charged sites on soil particles. nih.gov |

| Clay Mineralogy & Black Carbon | Specific minerals and black carbon can enhance sorption beyond expectations based on OC alone. | Provides specific binding sites and stronger adsorptive interactions compared to amorphous organic matter. nih.gov |

Volatilization and Air-Surface Exchange Dynamics

The potential for a chemical to move from water or soil surfaces into the atmosphere is governed by its volatility, which can be described by its vapor pressure and Henry's Law constant. The Henry's Law constant (Kₐw) represents the air-water partition coefficient and is a critical parameter for assessing the environmental fate of a compound. eeer.orgacs.orgnih.gov A low Kₐw value indicates a preference for the compound to remain in the aqueous phase rather than partitioning to the air. researchgate.netaskfilo.com

Perfluoroalkyl acids are known to have low volatility and low Henry's Law constants. eeer.org This is due to their ionic nature in aqueous environments and the strong polarity conferred by the carboxylic acid functional group. Although the substitution of fluorine with chlorine atoms in this compound will alter its physicochemical properties compared to its fully fluorinated analogue, it is expected to retain the characteristics of a low-volatility, water-soluble acid.

Therefore, this compound is not expected to undergo significant volatilization from water bodies or moist soil surfaces. Its atmospheric transport is more likely to occur through the movement of aerosols or particulate matter to which it has sorbed, rather than through direct air-surface exchange of the gaseous molecule. eeer.org

Table 2: Experimentally Determined Air-Water Partition Coefficients (Kₐw) for Selected Perfluoroalkyl Carboxylic Acids (PFCAs)

| Compound | Molecular Formula | Log Kₐw (dimensionless) | Temperature (°C) | Reference |

| Perfluorobutanoic acid (PFBA) | C₄HF₇O₂ | -4.91 | 25 | acs.orgnih.gov |

| Perfluoropentanoic acid (PFPeA) | C₅HF₉O₂ | -5.40 | 25 | acs.orgnih.gov |

| Perfluorohexanoic acid (PFHxA) | C₆HF₁₁O₂ | -5.92 | 25 | acs.orgnih.gov |

| Perfluorooctanoic acid (PFOA) | C₈HF₁₅O₂ | -6.83 | 25 | acs.orgnih.gov |

Note: Data for this compound is not available. The listed values for analogous PFCAs illustrate the characteristic low volatility of this chemical class.

Bioaccumulation and Biotransformation in Environmental Biota Excluding Human Health Studies

Uptake and Accumulation Potential in Aquatic Organisms

There are no specific studies available that detail the uptake and accumulation of 3,5,6-Trichlorooctafluorohexanoic acid in aquatic organisms. For other PFAS, accumulation is influenced by factors such as water concentrations, species-specific physiology, and the compound's physicochemical properties. snu.ac.kr Generally, PFAS bind to proteins rather than lipids, leading to accumulation in well-perfused tissues like the liver, kidney, and blood. acs.org

Bioaccumulation in Terrestrial Organisms and Food Webs

Specific data on the bioaccumulation of this compound in terrestrial organisms and food webs is not available in the reviewed literature. Research on other chlorinated PFAS, such as certain chlorinated polyfluorinated polyether compounds, has indicated a potential for bioaccumulation. nih.gov Studies on other PFAS have shown that uptake in terrestrial plants, like maize, can occur, with accumulation levels depending on the specific PFAS chain length. acs.org For example, shorter-chain PFCAs have been observed to have higher accumulation factors in vegetation compared to long-chain ones. nih.gov

Trophic Transfer and Biomagnification Characteristics

There is no information on the trophic transfer and biomagnification of this compound. The potential for a substance to biomagnify is complex and cannot be assumed. While some long-chain PFAS like PFOS have demonstrated a potential for biomagnification in certain food webs, this is not a universal characteristic for all PFAS compounds. nih.gov The introduction of chlorine into the molecular structure can alter a compound's environmental behavior, but without specific studies, the trophic transfer potential of this compound remains unknown. nih.gov

Biotransformation Processes in Non-Human Biological Systems

No studies were identified that investigate the biotransformation of this compound in any non-human biological system. Research on other, structurally different, chlorinated PFAS has shown that biotransformation can occur. For instance, studies on 2-[(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxy]-1,1,2,2-tetrafluoroethanesulfonic acid (6:2 Cl-PFESA) have demonstrated that it can undergo reductive dechlorination in anaerobic sludge and is metabolized in rainbow trout. nih.govresearchgate.net These pathways are highly specific to the parent compound and the biological system . Without dedicated research, it is impossible to determine if this compound undergoes similar or different biotransformation processes.

Data Tables

Due to the lack of specific research on this compound, no data tables can be generated for its bioaccumulation or biotransformation.

Computational Chemistry and Theoretical Modeling of 3,5,6 Trichlorooctafluorohexanoic Acid

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), are used to determine optimized molecular geometry, electronic structure, and various reactivity descriptors. For 3,5,6-trichlorooctafluorohexanoic acid, such calculations would provide insight into bond lengths, bond angles, and the distribution of electron density across the molecule. This information is crucial for predicting its stability and potential reaction pathways.

However, a detailed search of scientific literature did not yield any specific studies that have published the results of quantum chemical calculations for this compound. While a doctoral dissertation from the University of California, Riverside, mentions the compound as part of a study on the degradation of chlorinated per- and polyfluoroalkyl substances (Clx-PFAS) and notes its complete defluorination under certain conditions, the underlying quantum chemical data (e.g., molecular orbital energies, atomic charges) are not provided. escholarship.org

Table 1: Computed Molecular Properties for this compound

| Property | Value | Source |

| Molecular Formula | C₆HCl₃F₈O₂ | PubChem |

| Molecular Weight | 363.4 g/mol | PubChem |

| XLogP3 | 4.3 | PubChem |

| IUPAC Name | 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid | PubChem |

This table presents basic computed properties and identifiers. Detailed quantum chemical calculation results are not available in the public domain.

Predictive Models for Environmental Partitioning and Transport Behavior

Predictive models, including Quantitative Structure-Property Relationship (QSPR) models, are used to estimate how a chemical will partition between different environmental compartments (air, water, soil, sediment) and its potential for long-range transport. Key parameters for these models include the octanol-water partition coefficient (Kow), acid dissociation constant (pKa), and vapor pressure.

For this compound, there are no specific, published predictive modeling studies that detail its environmental partitioning and transport behavior. General models exist for per- and polyfluoroalkyl substances (PFAS), which could theoretically be applied. However, the unique combination of fluorine and chlorine atoms on the carbon chain of this specific molecule would necessitate dedicated modeling to achieve accurate predictions, as the presence of chlorine can significantly alter its physicochemical properties compared to its perfluorinated counterparts.

Molecular Dynamics Simulations of Interfacial Interactions

Molecular dynamics (MD) simulations are powerful tools for investigating the behavior of molecules at interfaces, such as the air-water or membrane-water interface. For surfactant-like molecules such as this compound, MD simulations could reveal how they orient themselves at surfaces, their aggregation behavior, and their potential to interact with biological membranes.

Despite the utility of this method for other PFAS, there is no evidence in the scientific literature of molecular dynamics simulations having been performed specifically for this compound. A 1960s article in the Journal of Polymer Science anecdotally describes the physical properties of a salt of this compound during evaporation as becoming "syrupy, buttery, and then waxy, but did not crystallize," which hints at its intermolecular interactions, but this observation is not part of a formal MD study. dss.go.th

Structure-Activity Relationship (SAR) Studies for Environmental Persistence and Bioaccumulation Potential

Structure-Activity Relationship (SAR) studies are used to predict the properties and behavior of a chemical based on its molecular structure and the known properties of similar compounds. For environmental assessment, SARs are often used to estimate a substance's persistence (resistance to degradation) and its potential to bioaccumulate in organisms.

No specific SAR studies for the environmental persistence and bioaccumulation potential of this compound have been published. While general SAR principles for PFAS suggest that the presence of halogens contributes to persistence, the specific influence of three chlorine atoms at positions 3, 5, and 6 on the hexanoic acid backbone has not been formally analyzed and documented in the public domain. Such an analysis would be critical for understanding its environmental risk profile.

Remediation Technologies for 3,5,6 Trichlorooctafluorohexanoic Acid in Contaminated Media

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). For chlorinated and fluorinated compounds, AOPs offer a promising pathway to degradation.

Research into the degradation of chlorinated phenols, which share structural similarities with 3,5,6-Trichlorooctafluorohexanoic acid, has demonstrated the efficacy of various AOPs. For instance, the degradation of 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) has been studied using zero-valent iron (ZVI) to activate common peroxides like hydrogen peroxide (H₂O₂), peroxymonosulfate (B1194676) (PMS), and peroxydisulfate (B1198043) (PS). nih.govresearchgate.net These systems generate powerful oxidizing species that can break down the complex chlorinated structure.

Studies have shown that the efficiency of these AOPs is influenced by several factors, including pH, the concentration of the oxidant and catalyst, and the presence of other ions. For example, in the ZVI/peroxide systems, optimal degradation of 2,4,6-TCP was observed at an acidic pH of 3.2. nih.govresearchgate.net The presence of chloride ions can have a variable effect, either inhibiting the reaction by scavenging radicals or, in some cases, accelerating degradation. nih.govresearchgate.net

The following table summarizes the degradation efficiency of 2,4,6-TCP using different Fe⁰-based AOPs.

| AOP System | Initial Concentration (mg/L) | Reaction Time (min) | Degradation Efficiency (%) | Optimal pH |

| Fe⁰/H₂O₂ | 20 | 30 | ≥91.2 | 3.2 |

| Fe⁰/PMS | 20 | 30 | - | 3.2 |

| Fe⁰/PS | 20 | 30 | - | 3.2 |

Data extrapolated from studies on 2,4,6-trichlorophenol nih.govresearchgate.net

Other AOPs, such as ozonation and photocatalysis, have also been investigated for the degradation of persistent halogenated organic compounds. mdpi.comnih.gov While direct ozonation may have limited success, combining it with other processes like UV radiation or catalysts can significantly enhance the degradation of these recalcitrant compounds. mdpi.comnih.gov

Adsorption and Filtration Strategies for Removal

Adsorption and filtration are widely used physical separation processes for the removal of organic contaminants from water. These technologies are particularly effective for compounds that are resistant to biological or chemical degradation.

Activated Carbon Adsorption: Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for a wide range of organic molecules. jksus.org The effectiveness of activated carbon in removing chlorinated phenols like 2,4,6-TCP has been well-documented. jksus.org The adsorption capacity is influenced by the initial concentration of the contaminant, temperature, and the pH of the solution. jksus.org

Research has shown that the adsorption of 2,4,6-TCP onto activated carbon can be quite rapid, with a high affinity between the adsorbent surface and the molecule. jksus.org The adsorption process for similar compounds often follows the Langmuir isotherm model, which describes monolayer adsorption onto a homogeneous surface. jksus.org

Below is a table showing the adsorption capacity of activated carbon for 2,4,6-trichlorophenol.

| Adsorbent | Initial Concentration (mg/L) | Temperature (°C) | Adsorption Capacity (mg/g) |

| Activated Carbon | 100-600 | 30 | 457.9 |

Data from a study on 2,4,6-trichlorophenol jksus.org

Ion Exchange: Ion exchange is another effective removal technology, particularly for ionic organic compounds. Anion exchange resins can be used to remove negatively charged compounds like carboxylates from water. researchgate.netmdpi.com These resins contain positively charged functional groups that attract and bind the anionic contaminants, effectively removing them from the solution. researchgate.netmdpi.com The efficiency of ion exchange can be influenced by the presence of other anions in the water, which can compete for adsorption sites on the resin. researchgate.net

Biological Treatment Approaches

Biological treatment involves the use of microorganisms to break down or transform hazardous substances into less toxic or non-toxic forms. While highly halogenated compounds are often resistant to biodegradation, some microbial strains have shown the ability to degrade chlorinated organic molecules.

Research has identified fungal and bacterial strains capable of degrading chlorinated phenols and related compounds. For example, the fungal strain Cladosporium cladosporioides Hu-01 has been shown to completely metabolize chlorpyrifos (B1668852) and its hydrolysis product, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which is structurally related to the target compound. nih.govplos.org The degradation process involves the initial hydrolysis of the parent compound followed by the breakdown of the chlorinated ring structure. nih.govplos.org

Similarly, microbial consortia from soil have demonstrated the ability to degrade 3,5,6-trichloro-2-pyridinol under anaerobic conditions. researchgate.net This suggests that both aerobic and anaerobic biological processes could be viable for the remediation of sites contaminated with chlorinated organic acids.

The table below presents findings from a study on the biodegradation of 3,5,6-trichloro-2-pyridinol.

| Microorganism/Consortium | Initial Concentration (mg/L) | Incubation Time (hours) | Degradation Efficiency (%) | Conditions |

| Cladosporium cladosporioides Hu-01 | 50 | 120 | 100 | Aerobic |

| Dryland Soil Microbial Consortium | 100 | 20 | 97 | Anaerobic |

Data from studies on 3,5,6-trichloro-2-pyridinol nih.govplos.orgresearchgate.net

Emerging Remediation Technologies

The development of innovative and more efficient remediation technologies for persistent organic pollutants is an active area of research. For chlorinated and fluorinated compounds, several emerging technologies are being explored.

Nanomaterial-Based Remediation: Nanomaterials, due to their high surface-area-to-volume ratio and unique reactive properties, are being investigated for the degradation and adsorption of persistent organic pollutants. mdpi.com For example, nanoscale zero-valent iron (nZVI) has shown enhanced reactivity in AOPs compared to its microscale counterpart. nih.govresearchgate.net Photocatalytic nanomaterials are also being developed to harness light energy for the degradation of these compounds. mdpi.com

Electrochemical Processes: Electrochemical oxidation is another promising technology that can generate strong oxidizing agents at the surface of an electrode to degrade recalcitrant organic molecules. mdpi.com This method can be particularly advantageous as it does not require the addition of chemical reagents.

Combined Processes: Often, a single treatment technology is insufficient to achieve complete remediation. Therefore, combining different processes, such as adsorption followed by a destructive technology like AOPs, can be a more effective strategy. This approach allows for the concentration of the contaminant from a large volume of water onto an adsorbent, which can then be treated more efficiently in a smaller volume.

Q & A

Q. What are the established methods for synthesizing and purifying sodium 3,5,6-trichlorooctafluorohexanoate?

- Methodological Answer : The sodium salt is synthesized by dissolving 8 mol of NaOH in water, followed by the addition of 3,5,6-trichlorooctafluorohexanoic acid (8 mol). The solution becomes viscous but remains homogeneous. After evaporation under vacuum desiccation, the product transitions from syrupy to crystalline upon extended drying (10⁻² mm Hg, Dry Ice-acetone trap). Final purification involves repeated vacuum drying to remove residual water, yielding a hygroscopic, amorphous powder .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound derivatives?

- Methodological Answer : Elemental analysis (C, Br, F, Cl content) is essential for verifying stoichiometry. For example, pyrolysis byproducts like trichloroheptafluoropentene isomers require chromatographic separation (e.g., gas chromatography) to resolve mixtures, as evidenced by three distinct peaks . Infrared spectroscopy (IR) is used to confirm the absence of double bonds in polymerized products, with key absorption bands between 5–6 μm indicating unsaturated bonds in monomers but not in cyclic polymers .

Advanced Research Questions

Q. What mechanistic insights explain the formation of isomeric byproducts during pyrolysis of sodium 3,5,6-trichlorooctafluorohexanoate?

- Methodological Answer : Pyrolysis at elevated temperatures generates 4,5-dichlorooctafluoro-1-pentene (84% yield) alongside trichloroheptafluoropentene isomers. The isomerization arises from variable chlorine elimination pathways and steric effects during cyclization. Chromatographic separation (e.g., column or GC) is required to resolve these isomers, with Lovelace proposing that competing elimination mechanisms (e.g., β-elimination vs. radical pathways) contribute to product diversity .

Q. How does this compound facilitate the synthesis of fluorinated polymers, and what are the key reaction parameters?

- Methodological Answer : The acid serves as a precursor for perfluoro-1,4-pentadiene via pyrolysis and subsequent dechlorination (e.g., Zn in high-boiling ether). Polymerization studies under radiation or high pressure yield rubbery polymers, oils, and dimers. Reaction conditions (pressure, radiation dose) dictate polymer morphology: low pressure produces brittle polymers, while high pressure yields rubbery materials. IR analysis confirms cyclic polymerization mechanisms by the absence of C=C bonds in final products .

Q. What are the stability considerations for storing this compound and its derivatives in research settings?

- Methodological Answer : The sodium salt is hygroscopic and requires storage in desiccators under vacuum to prevent moisture absorption. Long-term storage of the acid or its derivatives may lead to decomposition, necessitating periodic reanalysis (e.g., NMR, elemental analysis) to confirm integrity. Degradation products should be identified via LC-MS or GC-MS to assess safety and reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.